![molecular formula C21H26N4O4S2 B15100555 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100555.png)
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the pyrido[1,2-a]pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring and similar functional groups.
Pyrido[1,2-a]pyrimidinones: Compounds with a pyrido[1,2-a]pyrimidinone core.
Sulfoxides and Sulfones: Oxidized derivatives of thioethers.
Uniqueness
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Biological Activity
The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of oncology and neurology.
Structural Characteristics
This compound combines a pyrido-pyrimidine backbone with thiazolidin and piperazine moieties , which are known for their interactions with multiple biological targets. The presence of diverse functional groups allows for potential modulation of biological activity through structure-activity relationship (SAR) studies.
Property | Details |
---|---|
Molecular Formula | C20H24N4O3S2 |
Molecular Weight | 432.6 g/mol |
IUPAC Name | (5Z)-3-butan-2-yl... |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity . For instance, thiazole derivatives have shown promising results against various cancer cell lines. In a study involving thiazole-integrated compounds, certain derivatives demonstrated significant cytotoxicity, suggesting that the thiazolidine component may enhance the overall efficacy against tumor cells .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µg/mL) | Activity |
---|---|---|---|
Compound 1 | HT29 | 1.61 ± 1.92 | High |
Compound 2 | HepG2 | 1.98 ± 1.22 | Moderate |
Anticonvulsant Activity
The compound's structural analogs have also been evaluated for their anticonvulsant properties. A study highlighted that certain thiazolidine derivatives exhibited significant anticonvulsant effects, potentially due to their interaction with GABAergic systems . The SAR analysis suggested that modifications to the thiazolidine ring can enhance anticonvulsant activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The thiazolidine moiety may inhibit specific enzymes involved in tumor progression or neuronal excitability.
- Receptor Modulation: The piperazine group could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Cell Cycle Interference: Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Study on Antitumor Activity
A recent study examined the antitumor effects of a series of thiazolidine derivatives, including those structurally related to our compound. The results indicated that modifications in the thiazolidine structure significantly affected cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, compounds similar to the target molecule were tested for their ability to modulate neurotransmitter levels in animal models. Results showed a notable increase in GABA levels, correlating with reduced seizure activity .
Properties
Molecular Formula |
C21H26N4O4S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O4S2/c1-4-14(3)25-20(28)16(31-21(25)30)12-15-17(22-7-10-29-11-9-26)23-18-13(2)6-5-8-24(18)19(15)27/h5-6,8,12,14,22,26H,4,7,9-11H2,1-3H3/b16-12- |
InChI Key |
VIRAIWCERBYAEB-VBKFSLOCSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
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